molecular formula C19H13Cl2NO2 B5294181 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate

2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate

Cat. No. B5294181
M. Wt: 358.2 g/mol
InChI Key: GZQMTVAWBHFCIX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate, also known as DCQA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DCQA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The exact mechanism of action of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, it has been proposed that 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. This makes it a promising compound for further research into potential therapeutic applications. However, one limitation of using 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for research purposes.

Future Directions

There are several future directions for research on 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate. One area of research could focus on optimizing the synthesis method to increase the yield of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate. Another area of research could focus on investigating the mechanism of action of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in more detail. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in the treatment of cancer, inflammation, and microbial infections.

Synthesis Methods

The synthesis method of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate involves the reaction of 2-(2,3-dichlorophenyl)vinylamine with 8-hydroxyquinoline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate obtained from this method is around 50%.

Scientific Research Applications

2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c1-12(23)24-17-7-3-5-14-9-11-15(22-19(14)17)10-8-13-4-2-6-16(20)18(13)21/h2-11H,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQMTVAWBHFCIX-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-yl acetate

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